![molecular formula C13H18N2O3 B2556804 Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate CAS No. 1270697-27-2](/img/structure/B2556804.png)
Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate” is an organic compound consisting of a phenyl group, a propan-2-ylcarbamoyl group, an amino group, and a methyl acetate group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, with the different groups attached to the phenyl ring in specific positions . The exact structure would depend on the specifics of the synthesis process.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other compounds.Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis and reactions of various carbamoyl acetates and related compounds have been extensively studied, providing a foundation for the development of potential pharmacological agents and materials. For example, the synthesis of thiosemicarbazides, triazoles, and Schiff bases from related carbamoyl acetates has been explored for their antihypertensive α-blocking activity, showcasing the versatility of carbamoyl acetates in medicinal chemistry (Abdel-Wahab et al., 2008). Similarly, the vinylphosphonium salt-mediated reaction between alkyl propiolates and aminophenols or hydroxyphenols highlights the role of carbamoyl acetates in synthetic organic chemistry (Yavari et al., 2006).
Antimicrobial Applications
Compounds related to "Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate" have been investigated for their antimicrobial properties. The synthesis and characterization of substituted phenyl azetidines, for instance, demonstrate the potential of these compounds as antimicrobial agents, highlighting the importance of carbamoyl acetates in developing new antimicrobial strategies (Doraswamy & Ramana, 2013).
Fluorogenic Reagents for Analysis
Carbamoyl acetates have been used in the development of fluorogenic reagents for the analysis of primary amines and aminated carbohydrates, indicating their utility in biochemical and analytical applications. The use of 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate as a fluorogenic reagent for HPLC, CE, and MALDI/MS analysis is a prime example of this application, offering insights into the analytical potential of carbamoyl acetates (Chen & Novotny, 1997).
Structural and Spectroscopic Studies
The synthesis, crystal structure, and spectroscopic features of compounds like 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate provide valuable information on the structural characteristics of carbamoyl acetates, contributing to our understanding of their chemical behavior and potential applications in material science (Yaman et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-phenyl-2-(propan-2-ylcarbamoylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)14-13(17)15-11(12(16)18-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVJVWBSKHEFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(C1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate](/img/structure/B2556723.png)
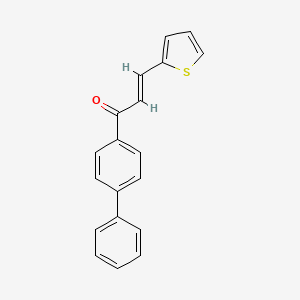
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2556726.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2556728.png)
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2556730.png)
![5-nitro-N-[4-[[4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2556731.png)
![N-benzyl-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2556732.png)
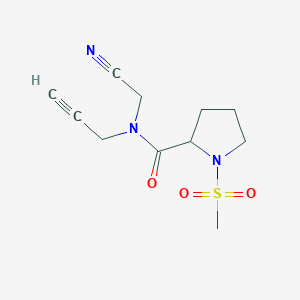
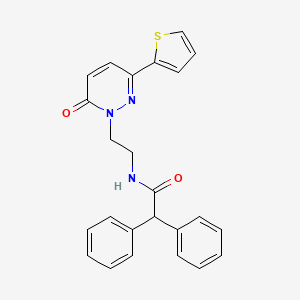
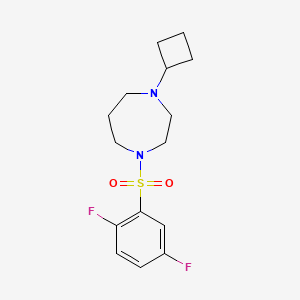
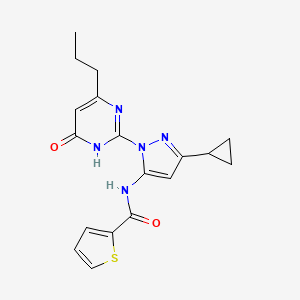
![4-Methyl-2-(3-methylbutyl)-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556738.png)
![6-chloro-2-[4-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2556741.png)
![1-Bromo-6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B2556743.png)